An In-Depth Technical Guide to Mirtazapine-d3 N-Oxide: Synthesis, Metabolism, and Bioanalytical Quantification
An In-Depth Technical Guide to Mirtazapine-d3 N-Oxide: Synthesis, Metabolism, and Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopically Labeled Metabolites in Pharmaceutical Research
In the landscape of modern drug development and metabolic research, stable isotopically labeled compounds are indispensable tools. Mirtazapine, a tetracyclic antidepressant, undergoes extensive metabolism in vivo, forming several metabolites, including Mirtazapine N-Oxide.[1] The deuterated analog, Mirtazapine-d3 N-Oxide, serves as a critical internal standard for highly sensitive and specific bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, enabling precise quantification in complex biological matrices. This guide provides a comprehensive technical overview of Mirtazapine-d3 N-Oxide, encompassing its synthesis, metabolic fate, and a detailed protocol for its quantification.
Physicochemical Properties
Mirtazapine-d3 N-Oxide is the N-oxidized metabolite of Mirtazapine-d3, a deuterated isotopologue of the parent drug Mirtazapine. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][4]benzazepine 2-Oxide | Pharmaffiliates |
| CAS Number | 1219155-54-0 | Pharmaffiliates |
| Molecular Formula | C₁₇H₁₆D₃N₃O | Pharmaffiliates |
| Molecular Weight | 284.37 g/mol | Pharmaffiliates |
| Appearance | White to Off-White Solid | CymitQuimica |
| Solubility | Soluble in Methanol | [5] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Synthesis and Isotopic Labeling
The synthesis of Mirtazapine-d3 N-Oxide is a multi-step process that first involves the preparation of deuterated Mirtazapine (Mirtazapine-d3), followed by its oxidation.
Part 1: Synthesis of Mirtazapine-d3
The synthesis of Mirtazapine typically involves a seven-step reaction sequence.[6] To introduce the deuterium label at the N-methyl position, a deuterated methylating agent is used in the appropriate step of the synthesis. For instance, a common route involves the use of deuterated methyl iodide (CD₃I) or a similar reagent to introduce the trideuteromethyl group.
Part 2: Oxidation to Mirtazapine-d3 N-Oxide
The final step to yield Mirtazapine-d3 N-Oxide is the oxidation of the tertiary amine in the piperazine ring of Mirtazapine-d3. A well-established method for the N-oxidation of Mirtazapine involves the use of a peroxy acid, such as peracetic acid.[7]
Experimental Protocol: Synthesis of Mirtazapine N-Oxide (as a proxy for Mirtazapine-d3 N-Oxide)
This protocol is adapted from the synthesis of the non-deuterated Mirtazapine N-Oxide and is expected to be directly applicable to the deuterated analog.[7]
-
Dissolution: Dissolve Mirtazapine-d3 in a suitable organic solvent, such as methylene chloride.
-
Cooling: Cool the solution in an ice bath to 5-10 °C.
-
Addition of Oxidizing Agent: Slowly add a solution of peracetic acid (e.g., 30% w/w) dropwise to the cooled Mirtazapine-d3 solution over a period of approximately 20 minutes, maintaining the temperature between 5-10 °C.
-
Reaction: Stir the reaction mixture at 5-10 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Wash the reaction mixture with water to remove excess acid.
-
Isolation: Evaporate the organic solvent. Add a non-polar solvent, such as diisopropyl ether, to the residue to precipitate the Mirtazapine-d3 N-Oxide.
-
Purification: Filter the solid product, wash with the non-polar solvent, and dry to yield the final product.
Metabolic Pathway and Pharmacological Relevance
Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major biotransformation pathways are demethylation, hydroxylation, and N-oxidation.[8]
Formation of Mirtazapine N-Oxide
The formation of Mirtazapine N-Oxide is catalyzed by CYP3A4 and CYP1A2 enzymes.[5] This metabolic step involves the direct oxidation of the nitrogen atom in the piperazine ring.
Caption: Metabolic pathway of Mirtazapine-d3 to Mirtazapine-d3 N-Oxide.
Pharmacological Activity of Mirtazapine N-Oxide
While Mirtazapine itself is a potent antagonist at central presynaptic α2-adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors, its metabolites, including the N-oxide, are generally considered to have significantly less pharmacological activity.[8][9] The primary role of Mirtazapine N-Oxide in research is therefore not as a pharmacologically active agent but as a biomarker of Mirtazapine metabolism and as a crucial internal standard for bioanalytical studies.
Bioanalytical Quantification by LC-MS/MS
The use of a stable isotope-labeled internal standard like Mirtazapine-d3 N-Oxide is the gold standard for quantitative bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects during mass spectrometric detection.[3][10]
Experimental Protocol: Quantification of Mirtazapine and its Metabolites in Human Plasma
This protocol is a representative workflow for the analysis of Mirtazapine and its metabolites, including the N-oxide, using Mirtazapine-d3 as an internal standard. The same principles apply when using Mirtazapine-d3 N-Oxide as an internal standard for the quantification of Mirtazapine N-Oxide.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Mirtazapine-d3 in methanol).
-
Precipitation: Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 15,000 g for 5 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[12]
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid and 10 mmol/L ammonium acetate in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | SCIEX API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mirtazapine: 266.3 → 195.1; Mirtazapine-d3: 268.7 → 195.4 |
| Collision Energy | Mirtazapine: 32 V; Mirtazapine-d3: 32 V |
| Declustering Potential | Mirtazapine: 80 V; Mirtazapine-d3: 80 V |
(The MRM transition for Mirtazapine-d3 N-Oxide would be predicted based on its precursor ion mass [M+H]⁺ of approximately 288.4 and a characteristic product ion.)
Caption: A typical bioanalytical workflow for the quantification of Mirtazapine N-Oxide.
Conclusion
Mirtazapine-d3 N-Oxide is a vital tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while requiring careful execution of deuteration and oxidation steps, provides an invaluable internal standard for accurate bioanalysis. Understanding its formation through hepatic metabolism and its limited pharmacological activity allows for its precise application in research settings. The detailed LC-MS/MS methodology presented here offers a robust framework for the quantification of Mirtazapine and its metabolites, underscoring the importance of isotopically labeled standards in generating reliable and reproducible data in drug development.
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